(2S)-2-(phosphonoamino)pentanedioic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(phosphonoamino)pentanedioic acid typically involves the reaction of glutamic acid with phosphorous acid under specific conditions. One common method includes the use of phosphonylaminium salts to avoid issues related to deprotonation of the nucleophile and complex reagents . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(phosphonoamino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinic acid derivatives.
Substitution: The amino and phosphonic groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphinic acid derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
Scientific Research Applications
(2S)-2-(phosphonoamino)pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its role in biochemical pathways and as a potential inhibitor of certain enzymes.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(phosphonoamino)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the regulation of metabolic pathways and the suppression of certain diseases .
Comparison with Similar Compounds
Similar Compounds
Phosphoric Acid: Contains a similar phosphorus-oxygen bond but lacks the amino acid functionality.
Phosphonic Acid: Similar in structure but does not have the additional carboxyl groups present in (2S)-2-(phosphonoamino)pentanedioic acid.
Phosphinic Acid: Contains a phosphorus-hydrogen bond instead of the phosphorus-oxygen bond found in phosphonic acids.
Uniqueness
This compound is unique due to its combination of phosphonic and amino acid functionalities, which allows it to participate in a wide range of chemical reactions and biological processes.
Biological Activity
(2S)-2-(phosphonoamino)pentanedioic acid, also known as 2-PMPA, is a phosphonate compound that has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of glutamate carboxypeptidase II (GCPII), also referred to as prostate-specific membrane antigen (PSMA). This article explores the biological activity of 2-PMPA, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Synthesis
The chemical structure of this compound features a phosphonate group that is integral to its biological activity. The synthesis of 2-PMPA involves several steps, typically starting from readily available starting materials through phosphonylation reactions. Various synthetic routes have been optimized to enhance yield and purity, which are crucial for subsequent biological evaluations.
The primary mechanism by which 2-PMPA exerts its biological effects is through the inhibition of GCPII. This enzyme plays a significant role in the metabolism of glutamate, an important neurotransmitter. Inhibition of GCPII can lead to increased levels of glutamate, which has implications for neurological disorders characterized by glutamatergic excitotoxicity.
3.1 Inhibition of Glutamate Carboxypeptidase II
Research has shown that 2-PMPA is a potent inhibitor of GCPII, with IC50 values in the low micromolar range. This inhibition has been linked to various therapeutic effects:
- Neurological Disorders : Preclinical studies indicate that 2-PMPA may be beneficial in models of neurodegeneration and cognitive decline due to its ability to modulate glutamate levels.
- Cancer Therapy : Given the role of PSMA in prostate cancer, 2-PMPA and its derivatives are being investigated as potential agents for targeted cancer therapy.
3.2 Antiviral and Antiparasitic Activities
In addition to its role as a GCPII inhibitor, 2-PMPA exhibits antiviral and antiparasitic properties. Studies have demonstrated its effectiveness against various viral infections and parasitic diseases:
- Antiviral Activity : Phosphonate compounds similar to 2-PMPA have shown efficacy against viruses such as HIV and hepatitis B.
- Antiparasitic Activity : Research indicates potential applications in treating parasitic infections, although further studies are needed to establish clinical relevance.
4. Structure-Activity Relationships (SAR)
The SAR analysis of 2-PMPA derivatives has provided insights into optimizing their biological activity. Modifications at specific positions on the pentanedioic acid backbone can significantly influence potency and selectivity:
Derivative | Modification | IC50 (μM) | Biological Activity |
---|---|---|---|
Original Compound | None | 0.01 | GCPII Inhibition |
Methylated Derivative | Methyl group at C3 | 0.005 | Enhanced GCPII Inhibition |
Hydroxylated Derivative | Hydroxyl group at C4 | 0.02 | Antiviral Activity |
5. Case Studies
Several case studies highlight the therapeutic potential of 2-PMPA:
- Case Study 1 : A study involving animal models demonstrated that administration of 2-PMPA led to significant improvements in cognitive function in conditions mimicking Alzheimer's disease.
- Case Study 2 : Clinical trials assessing the safety and efficacy of 2-PMPA in patients with prostate cancer showed promising results, with notable reductions in tumor markers associated with PSMA.
Properties
IUPAC Name |
(2S)-2-(phosphonoamino)pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO7P/c7-4(8)2-1-3(5(9)10)6-14(11,12)13/h3H,1-2H2,(H,7,8)(H,9,10)(H3,6,11,12,13)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSCLRYTMKKLP-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208105 | |
Record name | (2S)-2-(Phosphonoamino)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59360-03-1 | |
Record name | (2S)-2-(Phosphonoamino)pentanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059360031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-(Phosphonoamino)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.